(4-Hydroxyphenyl)dithiocarbamic acid, triethylamine salt

electrocatalysis hydrogen evolution reaction positional isomerism

(4-Hydroxyphenyl)dithiocarbamic acid, triethylamine salt is a pre-formed, shelf-stable dithiocarbamate that integrates a redox-active para-phenolic hydroxyl group directly into the chelating scaffold. Unlike unsubstituted dialkyl dithiocarbamates, the presence of the 4-OH moiety enables hydrogen-bond-directed self-assembly and post-synthetic functionalization, while the triethylammonium counterion confers organic-medium processability that is often lacking in the corresponding sodium or ammonium salts.

Molecular Formula C13H22N2OS2
Molecular Weight 286.5 g/mol
CAS No. 62812-90-2
Cat. No. B12761522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Hydroxyphenyl)dithiocarbamic acid, triethylamine salt
CAS62812-90-2
Molecular FormulaC13H22N2OS2
Molecular Weight286.5 g/mol
Structural Identifiers
SMILESCCN(CC)CC.C1=CC(=CC=C1NC(=S)S)O
InChIInChI=1S/C7H7NOS2.C6H15N/c9-6-3-1-5(2-4-6)8-7(10)11;1-4-7(5-2)6-3/h1-4,9H,(H2,8,10,11);4-6H2,1-3H3
InChIKeyWMIAACLLESXVET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (4-Hydroxyphenyl)dithiocarbamic Acid Triethylamine Salt (CAS 62812-90-2) – A Functionalized Dithiocarbamate for Position-Sensitive Applications


(4-Hydroxyphenyl)dithiocarbamic acid, triethylamine salt is a pre-formed, shelf-stable dithiocarbamate that integrates a redox-active para-phenolic hydroxyl group directly into the chelating scaffold . Unlike unsubstituted dialkyl dithiocarbamates, the presence of the 4-OH moiety enables hydrogen-bond-directed self-assembly and post-synthetic functionalization, while the triethylammonium counterion confers organic-medium processability that is often lacking in the corresponding sodium or ammonium salts .

Why Generic Dithiocarbamates Cannot Replace (4-Hydroxyphenyl)dithiocarbamic Acid Triethylamine Salt for Performance-Critical Workflows


Neither common unsubstituted dithiocarbamates (e.g., diethyldithiocarbamate, pyrrolidine dithiocarbamate) nor positional isomers of hydroxyphenyl dithiocarbamate are functionally interchangeable with the para‑OH derivative. The 4‑hydroxy positional isomer delivers a turnover frequency (TOF) for electrocatalytic H₂ evolution that is up to 1.9‑fold higher than the 3‑OH isomer and >1.5‑fold higher than the 2‑OH isomer when complexed to nickel(II) under identical conditions . In parallel, sodium or ammonium salts of the same dithiocarbamate often exhibit poor solubility in non-aqueous media, whereas the triethylammonium salt is preferentially selected for homogeneous organic-phase syntheses and metal-complex preparations .

Quantitative Evidence Guide for (4-Hydroxyphenyl)dithiocarbamic Acid Triethylamine Salt: Differentiation vs. Closest Analogs


Para-OH Isomer Achieves 1.9× Higher Electrocatalytic Turnover Frequency vs. Meta-OH Isomer in Ni(II)-Dithiocarbamate Catalyzed Hydrogen Evolution

Three homoleptic Ni(II) complexes of N-benzyl-hydroxyphenyl dithiocarbamate positional isomers (2‑OH, 3‑OH, 4‑OH) were evaluated as homogeneous electrocatalysts for hydrogen evolution under identical conditions (30 mM trifluoroacetic acid). The 4‑OH isomer (Ni‑3) delivered a TOF of 867.9 s⁻¹ and an overpotential of 0.723 V. By comparison, the 2‑OH isomer (Ni‑1) gave 566.2 s⁻¹ (0.862 V) and the 3‑OH isomer (Ni‑2) gave 457.2 s⁻¹ (0.872 V) . Thus the para‑OH isomer provides a 1.90‑fold higher TOF than the meta‑OH isomer and a 1.53‑fold higher TOF than the ortho‑OH isomer, accompanied by a substantially lower overpotential .

electrocatalysis hydrogen evolution reaction positional isomerism nickel dithiocarbamate

Para-Hydroxy Substituent Lowers HOMO-LUMO Gap and Enhances Electron Susceptibility Relative to Ortho- and Meta-Isomers

DFT calculations on the three Ni(II)-dithiocarbamate isomers revealed that the para‑OH complex possesses a larger HOMO‑LUMO energy gap compared to the ortho‑ and meta‑OH complexes, a parameter that correlates with its relatively lower stability and higher susceptibility to electron uptake at less negative potentials . The authors explicitly attribute the superior electrocatalytic performance of the 4‑OH isomer to this electronic structure difference .

DFT electronic structure reactivity descriptor dithiocarbamate

Enables 55% Yield of 4‑Hydroxyphenyl Isothiocyanate – Comparable to Aromatic Isothiocyanate Standards – Via Phosgene-Mediated Decomposition

Aryl dithiocarbamates, including the 4‑hydroxyphenyl derivative, can be converted to the corresponding isothiocyanates using phosgene. The reported yield of 4‑hydroxyphenyl isothiocyanate is 55%, a value situated among typical yields for substituted aromatic isothiocyanates (e.g., 4‑MeO, 4‑EtO derivatives) using the same methodology . This positions the compound as a viable precursor for generating the synthetically valuable 4‑hydroxyphenyl isothiocyanate without requiring harsher or less selective reagents.

isothiocyanate synthesis dithiocarbamate decomposition phosgene medicinal chemistry precursor

Triethylammonium Counterion Improves Organic-Solvent Solubility Relative to Inorganic Salts of Hydroxyphenyl Dithiocarbamates

Triethylammonium dithiocarbamates are generally recognized for enhanced solubility in organic solvents compared to their sodium or ammonium counterparts, which tend to favor aqueous solubility . While direct solubility data for the 4‑hydroxyphenyl derivative are not yet available, the triethylammonium moiety consistently improves organic-medium processability in analogous dithiocarbamates , making this salt form preferable for homogeneous catalytic applications and metal-chelation studies conducted in non-aqueous media.

solubility triethylammonium formulation metal complexation

High-Value Application Scenarios for (4-Hydroxyphenyl)dithiocarbamic Acid Triethylamine Salt Where Positional Specificity and Salt Form Drive Performance


Molecular Electrocatalyst Development for H₂ Generation

The para‑OH positional isomer of this dithiocarbamate, when complexed to Ni(II), delivers a TOF of 867.9 s⁻¹ and an overpotential of 0.723 V, surpassing the meta‑OH and ortho‑OH isomers by factors of 1.5–1.9× under identical conditions . Researchers building libraries of non‑noble metal HER catalysts can rely on this compound to produce the most active isomer without isomeric purification, accelerating catalyst discovery and optimization.

Synthesis of 4‑Hydroxyphenyl Isothiocyanate for Bioconjugation

Procurement of the dithiocarbamate salt enables a documented phosgene‑mediated conversion to 4‑hydroxyphenyl isothiocyanate in 55% yield . This eliminates the need to handle free 4‑hydroxyaniline and CS₂ directly, providing a safer and more reproducible route to a key intermediate used in medicinal chemistry and bioconjugation.

Metal–Organic Framework (MOF) and Coordination Polymer Synthesis

The para‑phenolic hydroxyl group on the dithiocarbamate provides a second coordination/supramolecular site that can participate in hydrogen bonding or further metalation. The triethylammonium salt ensures adequate solubility in the organic solvents typically employed for solvothermal or diffusion‑based MOF syntheses, where sodium or ammonium salts often precipitate prematurely . This dual‑functionality and solubility profile makes it a strategic building block for porous materials with post‑synthetic modification sites.

Ligand Screen for Metal‑Selective Chelation or Toxicity Antagonism

The 4‑hydroxyphenyl dithiocarbamate scaffold provides both a soft sulfur‑donor chelate and a hard oxygen‑donor phenol, potentially enabling selective binding of borderline metal ions (e.g., Pb²⁺, Cd²⁺, Ni²⁺) in competitive biological or environmental matrices. The triethylammonium salt’s organic solubility allows direct use in biphasic extraction studies, whereas the corresponding sodium salt would partition predominantly into water, limiting application scope .

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